methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C16H20N4O2S2 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.10276824 g/mol and the complexity rating of the compound is 455. The solubility of this chemical has been described as <0.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Transformations
- Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a derivative, is prepared from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea, later transformed into thiazole-5-carboxylates for potential applications in organic synthesis and heterocyclic chemistry (Žugelj et al., 2009).
- Investigation into the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio) cyanates under microwave irradiation for the synthesis of thieno[2,3-d]pyrimidines, highlighting a novel method for preparing these compounds (Davoodnia et al., 2009).
Structural and Physical Properties
- Study of the molecular conformation of the title compound, dimethyl (Z)-1-[5-dimethylamino-2-methoxy-3-methyl-4(3H)-oxo-6-pyrimidinylamino]-ethylene-1,2-dicarboxylate, in the solid state, providing insights into its molecular geometry and potential reactivity (Low et al., 1996).
Biological Potential and Activities
- Exploration of novel thiazolo[4,5-d] pyrimidines starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate, and their evaluation for antimicrobial properties, offering a perspective on the biological applications of these compounds (Balkan et al., 2001).
- Synthesis and analysis of 2-methylthio-3-substituted-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones for their analgesic, anti-inflammatory, and ulcerogenic index activities, revealing their potential in pharmacological research (Alagarsamy et al., 2007).
Novel Synthetic Approaches
- A study on the diversity-oriented synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters, which are open-chain analogues of pyrido[2,3-d]pyrimidines with interesting biological activities, illustrating innovative synthetic methodologies (Berzosa et al., 2011).
Properties
IUPAC Name |
methyl 2-[(4,6-dimethylpyrimidin-2-yl)carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-6-11-10(4)24-13(12(11)14(21)22-5)19-16(23)20-15-17-8(2)7-9(3)18-15/h7H,6H2,1-5H3,(H2,17,18,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEPPZYBGDBBPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=S)NC2=NC(=CC(=N2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793739 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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